molecular formula C9H11F3NO7PS B10758156 2-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)ethyl Dihydrogen Phosphate

2-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)ethyl Dihydrogen Phosphate

Cat. No.: B10758156
M. Wt: 365.22 g/mol
InChI Key: JDDKDMFCTOZVCJ-UHFFFAOYSA-N
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Description

2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring . This compound is known for its experimental use and has a molecular formula of C9H11F3NO7PS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 2-aminoethyl dihydrogen phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used in experimental settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE involves its interaction with specific molecular targets. It has been shown to inhibit tryptophan synthase by binding to the alpha site of the enzyme, thereby affecting the enzyme’s activity . This interaction disrupts the normal function of tryptophan synthase, leading to various biochemical effects .

Properties

Molecular Formula

C9H11F3NO7PS

Molecular Weight

365.22 g/mol

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethyl dihydrogen phosphate

InChI

InChI=1S/C9H11F3NO7PS/c10-9(11,12)20-7-1-3-8(4-2-7)22(17,18)13-5-6-19-21(14,15)16/h1-4,13H,5-6H2,(H2,14,15,16)

InChI Key

JDDKDMFCTOZVCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCOP(=O)(O)O

Origin of Product

United States

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